molecular formula C16H13N3O3S B2578378 ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE CAS No. 950250-99-4

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

Cat. No.: B2578378
CAS No.: 950250-99-4
M. Wt: 327.36
InChI Key: PKEFCUJLBIYJOD-UHFFFAOYSA-N
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Description

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole moiety Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or sulfur atoms in the benzothiadiazole ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE largely depends on its application:

    In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transfer processes in devices like OLEDs and solar cells.

    In Pharmaceuticals: The benzothiadiazole moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Properties

IUPAC Name

ethyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-3-4-6-12(11)17-15(20)10-7-8-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEFCUJLBIYJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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